

Technical Support Center: Thermal Decomposition Kinetics of Tris(hydroxymethyl)nitromethane

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: *B093346*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tris(hydroxymethyl)nitromethane**. The information is designed to address specific issues that may be encountered during experimental studies of its thermal decomposition kinetics.

Frequently Asked Questions (FAQs)

Q1: What is **Tris(hydroxymethyl)nitromethane** and what are its general properties?

Tris(hydroxymethyl)nitromethane, also known as 2-Hydroxymethyl-2-nitro-1,3-propanediol, is a white crystalline solid.^[1] It is highly soluble in water and alcohols.^[2] It is primarily used as a biocide and preservative in various industrial applications.^{[1][3]}

Q2: At what temperature does **Tris(hydroxymethyl)nitromethane** thermally decompose?

The decomposition of **Tris(hydroxymethyl)nitromethane** is reported to occur at approximately 160°C.^[2] However, it is unstable under alkaline conditions and at temperatures above 49°C, where it can decompose to release formaldehyde.^[3] When heated to decomposition, it emits toxic fumes containing nitrogen oxides.^{[1][3]}

Q3: What are the primary decomposition products of **Tris(hydroxymethyl)nitromethane**?

Upon thermal decomposition, **Tris(hydroxymethyl)nitromethane** is known to release toxic fumes of nitrogen oxides.[1][3] Under alkaline conditions or elevated temperatures, it can also decompose to release formaldehyde.[1][3] A comprehensive analysis of all gaseous and solid decomposition products would require specific analytical techniques such as mass spectrometry or FTIR coupled with thermal analysis.

Q4: Is the thermal decomposition of **Tris(hydroxymethyl)nitromethane** autocatalytic?

While specific studies on the autocatalysis of **Tris(hydroxymethyl)nitromethane** decomposition are not readily available, it is a known phenomenon in the decomposition of other nitroaromatic explosives.[4] The decomposition of these materials can be catalyzed by their own decomposition products, leading to an acceleratory stage in the reaction.[4] Researchers should be aware of this possibility, as it can affect the interpretation of kinetic data.

Q5: What safety precautions should be taken when studying the thermal decomposition of this compound?

Due to the release of toxic nitrogen oxide fumes upon decomposition, all experiments should be conducted in a well-ventilated area, preferably within a fume hood.[1][3] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn. Given its nature as a nitro compound, it should be treated as a potentially energetic material, and appropriate safety protocols for handling such materials should be followed.

Troubleshooting Guides for Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for studying thermal decomposition kinetics. Below are common issues and troubleshooting steps.

Problem	Potential Cause	Troubleshooting Steps
Inconsistent or non-reproducible results	<ul style="list-style-type: none">- Inhomogeneous sample- Variation in sample preparation- Contaminated sample pans	<ul style="list-style-type: none">- Ensure the sample is homogenous. If it is a powder, consider gentle mixing before taking a sample.- Use a consistent sample preparation method, including sample mass and packing in the crucible.^[5]- Clean sample pans thoroughly before use or use a new pan for each experiment.^[6]
Unstable TGA baseline	<ul style="list-style-type: none">- Buoyancy effects- Static electricity- Instrument drift	<ul style="list-style-type: none">- Perform a baseline subtraction using a blank run with an empty crucible.- Use an anti-static gun on the sample and crucible before loading.- Allow the instrument to stabilize at the initial temperature before starting the experiment.
Asymmetric or broad DSC peaks	<ul style="list-style-type: none">- High heating rate- Poor thermal contact between the sample and the crucible- Sample impurities	<ul style="list-style-type: none">- Reduce the heating rate to improve resolution.^[7]- Ensure the sample is evenly distributed at the bottom of the crucible to maximize thermal contact.^[8]- Use a purified sample if possible. Impurities can broaden transitions.
No clear decomposition step observed	<ul style="list-style-type: none">- Sample mass is too small- Decomposition occurs at a lower temperature than expected	<ul style="list-style-type: none">- Increase the sample mass within the instrument's recommended range.- Start the experiment from a lower temperature, considering the

reported instability above 49°C under certain conditions.[3]

Sudden, sharp weight loss or erratic DSC signal

- Vigorous, rapid decomposition (energetic event)- Sample spattering

- Use a smaller sample size.-
Use a lower heating rate.-
Ensure the crucible is not overfilled. Consider using a crucible with a pinhole lid to control the release of gaseous products.

Data Presentation

Due to the lack of specific, publicly available kinetic data for the thermal decomposition of **Tris(hydroxymethyl)nitromethane**, the following table is a template for researchers to populate with their own experimental data.

Table 1: Thermal Decomposition Kinetic Parameters of **Tris(hydroxymethyl)nitromethane**

Kinetic Parameter	Symbol	Value (to be determined experimentally)	Unit	Method of Determination
Activation Energy	Ea	kJ/mol	Kissinger, Ozawa-Flynn-Wall, etc.	
Pre-exponential Factor	A	s ⁻¹	Kissinger, Ozawa-Flynn-Wall, etc.	
Onset Decomposition Temperature	Tonset	°C	TGA/DSC	
Peak Decomposition Temperature	Tpeak	°C	DSC	

Table 2: Physical and Chemical Properties of **Tris(hydroxymethyl)nitromethane**

Property	Value	Reference
Molecular Formula	C4H9NO5	[9]
Molecular Weight	151.12 g/mol	[9]
Appearance	White crystalline solid	[1]
Melting Point	~160 °C (decomposes)	[2]
Solubility in Water	220 g / 100 mL	[2]
Stability	Unstable under alkaline conditions and at temperatures > 49°C	[3]

Experimental Protocols

A generalized experimental protocol for determining the thermal decomposition kinetics of **Tris(hydroxymethyl)nitromethane** using DSC and TGA is provided below.

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition of **Tris(hydroxymethyl)nitromethane**.

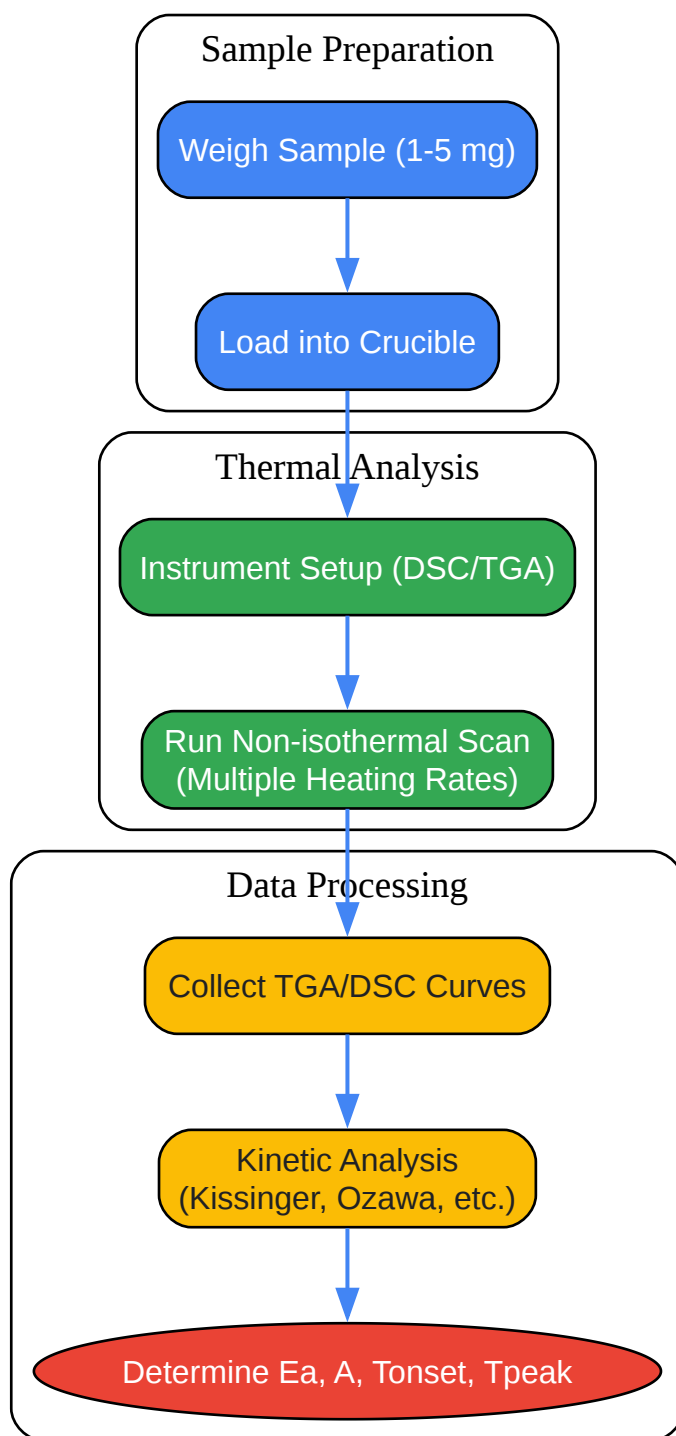
Materials and Equipment:

- **Tris(hydroxymethyl)nitromethane**
- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)
- Aluminum or copper crucibles
- Analytical balance
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

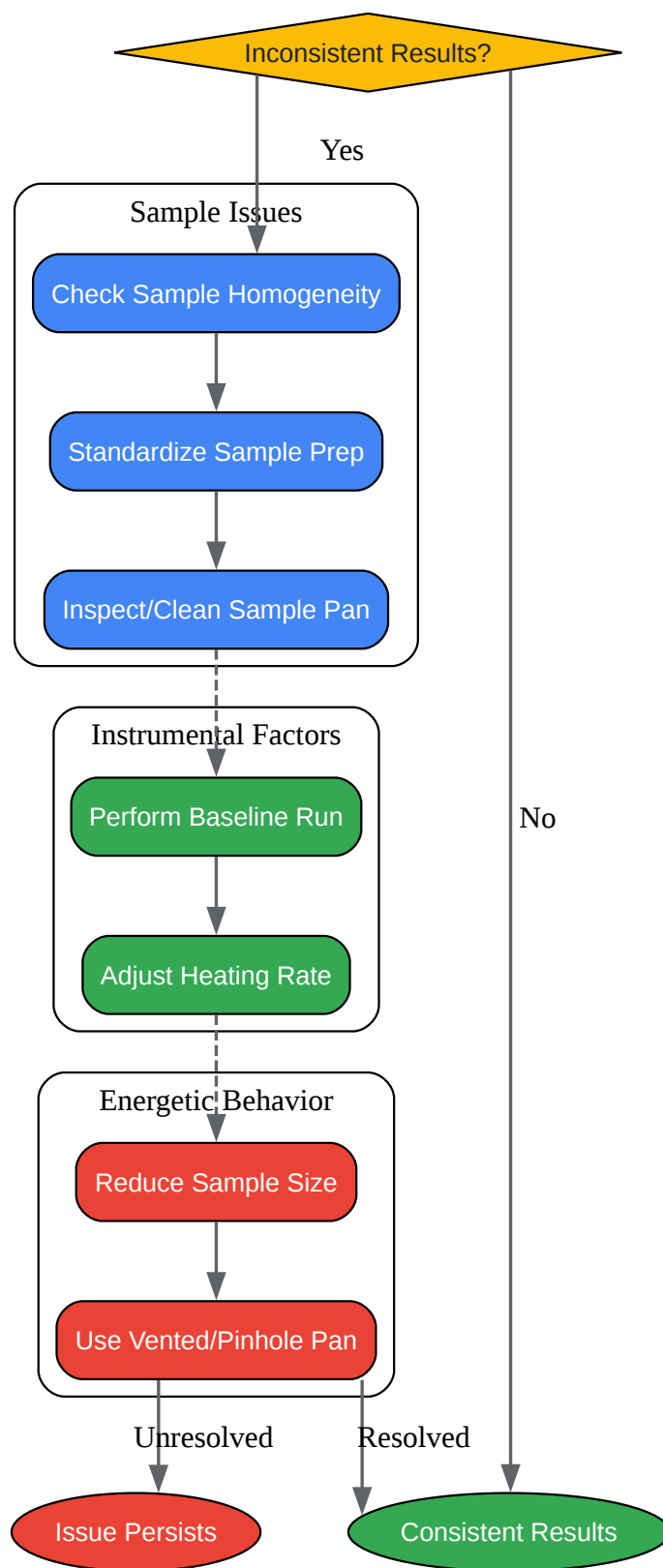
- Sample Preparation:
 - Accurately weigh 1-5 mg of **Tris(hydroxymethyl)nitromethane** into a clean crucible.
 - Ensure the sample is evenly distributed at the bottom of the crucible to ensure good thermal contact.
- Instrument Setup (DSC and TGA):
 - Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
 - Equilibrate the instrument at a starting temperature below the expected decomposition onset (e.g., 30°C).
- Non-isothermal Analysis:
 - Heat the sample from the starting temperature to a final temperature well above the decomposition region (e.g., 300°C) at a constant heating rate.
 - Perform experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to apply isoconversional kinetic models.
- Data Analysis:
 - From the TGA data, determine the onset and completion temperatures of decomposition.
 - From the DSC data, determine the onset and peak temperatures of the exothermic decomposition.
 - Use the data from multiple heating rates to calculate the activation energy (E_a) and pre-exponential factor (A) using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

Visualizations



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Caption: Experimental workflow for determining thermal decomposition kinetics.



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Caption: Troubleshooting flowchart for thermal analysis experiments.

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